molecular formula C20H20F3N3O2 B13340651 ppn-gsk-10-R-enantiomer

ppn-gsk-10-R-enantiomer

Cat. No.: B13340651
M. Wt: 391.4 g/mol
InChI Key: YWMJEKUKEKXNSA-CQSZACIVSA-N
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Description

The compound “ppn-gsk-10-R-enantiomer” is a chiral molecule that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Enantiomers are molecules that are mirror images of each other and cannot be superimposed. The “R” designation indicates the specific spatial arrangement of the atoms in the molecule, which can have profound effects on its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ppn-gsk-10-R-enantiomer” typically involves chiral resolution techniques to separate the desired enantiomer from a racemic mixture. Common methods include:

Industrial Production Methods

Industrial production of “this compound” may involve large-scale chromatographic techniques or the use of enantioselective catalysts to directly synthesize the desired enantiomer. Advances in membrane-based enantioselective separation have also shown promise for industrial applications .

Chemical Reactions Analysis

Types of Reactions

“ppn-gsk-10-R-enantiomer” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of “ppn-gsk-10-R-enantiomer” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“ppn-gsk-10-R-enantiomer” is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its high enantioselectivity and potential for targeted interactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20F3N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

(4R)-4-(2-methoxyphenyl)-7,7-dimethyl-3-(trifluoromethyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C20H20F3N3O2/c1-19(2)8-11-15(12(27)9-19)14(10-6-4-5-7-13(10)28-3)16-17(20(21,22)23)25-26-18(16)24-11/h4-7,14H,8-9H2,1-3H3,(H2,24,25,26)/t14-/m1/s1

InChI Key

YWMJEKUKEKXNSA-CQSZACIVSA-N

Isomeric SMILES

CC1(CC2=C([C@H](C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(NN=C3N2)C(F)(F)F)C4=CC=CC=C4OC)C(=O)C1)C

Origin of Product

United States

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